H-Leu-val-OH

Exercise Physiology Cellular Stress Response BCAA Dipeptide Bioactivity

BCAA dipeptide sequence identity critically impacts experimental outcomes. Generic substitution of H-Leu-Val-OH with Val-Leu or Leu-Ile fails to replicate specific molecular effects, compromising data validity. • Activates HSP90, p-mTOR, p-4EBP1, and p-AMPK in exercised rodent models-an effect absent with Val-Leu or Leu-Ile. • Offers aqueous solubility without organic co-solvents, reducing vehicle artifacts versus Leu-Leu (slightly soluble) or Val-Val (requires DMSO). • Validated scaffold for antimalarial carboxamide derivatives (in vivo inhibition approaching artemisinin) and supramolecular assembly with defined hydrophobic columnar packing.

Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
CAS No. 13588-95-9
Cat. No. B084083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Leu-val-OH
CAS13588-95-9
Molecular FormulaC11H22N2O3
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)[O-])[NH3+]
InChIInChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1
InChIKeyMDSUKZSLOATHMH-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Leu-Val-OH: Chemical Profile and Research Utility


H-Leu-Val-OH (L-leucyl-L-valine) is a linear dipeptide composed of the branched-chain amino acids (BCAAs) leucine and valine linked via a peptide bond [1]. With molecular formula C₁₁H₂₂N₂O₃ and molecular weight 230.30 g/mol , it belongs to the class of hydrophobic aliphatic dipeptides. The compound is a white to off-white solid with a predicted pKa of 3.18±0.10 and decomposition temperature >174°C . It functions as a metabolite and serves as a model compound in peptide chemistry and biochemical research [2].

Cellular stress and chaperone (HSP90) studies
Metabolic signaling (mTOR/AMPK) pathway analysis
Supramolecular assembly and peptide nanomaterial design
Antimicrobial/antimalarial scaffold derivatization
Aqueous-compatible in vitro and cell-based assays

H-Leu-Val-OH: Sequence-Unique Bioactivity


Branched-chain amino acid (BCAA) dipeptides with identical amino acid composition but different sequences (e.g., Val-Leu vs. Leu-Val) or different hydrophobic residues (e.g., Leu-Leu, Val-Val) exhibit markedly distinct biological and physicochemical behaviors [1]. Sequence and stereochemistry govern molecular recognition by enzymes, transporters, and cellular signaling machinery, leading to dipeptide-specific effects on heat shock protein expression, metabolic signaling, and supramolecular assembly [2]. Generic substitution without verifying the specific sequence can compromise experimental reproducibility and misinterpretation of structure-activity relationships [3].

This Product (Leu-Val) Reported HSP90 activation
Alternative (Ile-Leu) Reported HSP60 activation — may shift stress-pathway readout
This Product (Leu-Val) Hydrophobic columnar packing
Alternative (Leu-Leu) Water-channel architecture — alters supramolecular function
This Product (Leu-Val) Reported water solubility
Alternative (Val-Val) Requires DMSO or pH adjustment — may introduce vehicle artifacts

H-Leu-Val-OH vs. Analogs: Quantitative Evidence


HSP90 vs. HSP60 Chaperone Activation

In a head-to-head in vivo study in exercised rats, H-Leu-Val-OH (L-leucyl-L-valine) selectively enhanced HSP90 expression, whereas its structural isomer L-isoleucyl-L-leucine (Ile-Leu) stimulated HSP60 expression [1]. The other tested dipeptides (Val-Leu and Leu-Ile) did not show significant differential effects on these specific heat shock proteins, demonstrating sequence-dependent chaperone activation [2].

HSP90 vs HSP60 Chaperone Activation
Head-to-head
Leu-Val enhanced HSP90; Ile-Leu enhanced HSP60; Val-Leu/Leu-Ile no effect
Sequence-specific chaperone response context
In vivo rat exercise model; oral gavage 0.45 g/kg
Exercise Physiology Cellular Stress Response BCAA Dipeptide Bioactivity

Hydrophobic Columns vs. Water Channels in Self-Assembly

Single-crystal X-ray diffraction reveals that homochiral H-Leu-Val-OH self-assembles into hydrophobic columns, whereas the homochiral dipeptide Leu-Leu assembles into water channels . This fundamental difference in supramolecular packing arises from the specific side-chain interactions dictated by the amino acid sequence, not merely hydrophobicity . Leu-Ile also forms hydrophobic columns, but with distinct packing parameters .

Hydrophobic Columns vs Water Channels
Data to verify
Leu-Val: hydrophobic columns; Leu-Leu: water channels; Leu-Ile: hydrophobic columns
Supports supramolecular assembly interpretation
Single-crystal XRD; acetonitrile/water growth
Peptide Nanomaterials Supramolecular Chemistry Crystal Engineering

Antimicrobial and Antimalarial Activity

Leu-Val-based dipeptide carboxamide derivatives exhibit potent antimicrobial and antimalarial activities, with specific compounds showing near-equivalent in vivo antimalarial efficacy to artemisinin [1]. Compound 8j (a Leu-Val sulfonamide conjugate) achieved 61.90% Plasmodium inhibition compared to 67% for artemisinin, while compounds 8a and 8b displayed MIC values of 1.2 × 10⁻³ M and 1.1 × 10⁻³ M against S. aureus, respectively [2]. Molecular docking confirmed higher binding scores than standard drugs [3].

Antimicrobial and Antimalarial Activity
Reported
61.90% P. berghei inhibition; MIC 1.2/1.1 × 10⁻³ M vs S. aureus
Supports antimicrobial/antimalarial screening context
In vivo mouse model; broth microdilution; derivative compounds
Antimicrobial Resistance Antimalarial Drug Discovery Dipeptide Scaffolds

mTOR and AMPK Signaling Pathway Activation

H-Leu-Val-OH significantly increased the phosphorylation of mTOR (p-mTOR), its downstream effector 4EBP1 (p-4EBP1), and AMPK (p-AMPK) in exercised rats, while other BCAA dipeptides (Ile-Leu, Val-Leu, Leu-Ile) did not show comparable activation of these key metabolic regulators [1]. This indicates a sequence-specific anabolic and energy-sensing signaling profile unique to Leu-Val among the tested dipeptides [2].

mTOR and AMPK Signaling Activation
Head-to-head
Leu-Val increased p-mTOR, p-4EBP1, p-AMPK; other dipeptides no effect
Sequence-specific metabolic signaling context
In vivo rat gastrocnemius; oral gavage 0.45 g/kg
Muscle Protein Synthesis Metabolic Signaling Exercise Recovery

Aqueous Solubility of BCAA Dipeptides

H-Leu-Val-OH demonstrates measurable aqueous solubility, whereas structurally similar BCAA dipeptides show significantly different solubility profiles . H-Leu-Val-OH is reported as soluble in water , while Leu-Leu (L-leucyl-L-leucine) is described as slightly soluble in water , and Val-Val (L-valyl-L-valine) requires DMSO or pH adjustment with HCl for dissolution [1]. These differences arise from the balance of hydrophobic side chains and hydrogen-bonding capacity .

Aqueous Solubility of BCAA Dipeptides
Reported
Leu-Val: water soluble; Leu-Leu: slightly; Val-Val: requires DMSO/pH adjustment
Aqueous formulation compatibility context
Vendor-reported solubility; sonication may be needed
Peptide Formulation Solubility Screening BCAA Dipeptide Properties

H-Leu-Val-OH: Research and Industrial Applications


Exercise-Induced HSP90, mTOR, and AMPK Activation

H-Leu-Val-OH is the dipeptide of choice for in vivo or in vitro studies investigating the interplay between exercise-induced stress, heat shock protein chaperone function, and anabolic signaling. Unlike Ile-Leu (which activates HSP60) or Val-Leu/Leu-Ile (which show no effect), only Leu-Val enhances HSP90, p-mTOR, p-4EBP1, and p-AMPK in exercised rodent models [1]. Procurement of the correct sequence is essential for replicating these specific molecular outcomes.

Hydrophobic Columnar Nanomaterials Engineering

For supramolecular chemists designing peptide hydrogels, organogels, or crystalline frameworks, H-Leu-Val-OH provides a defined hydrophobic columnar packing motif . This contrasts with the water-channel architecture of Leu-Leu, enabling distinct applications in encapsulating hydrophobic guest molecules, constructing moisture-resistant materials, or templating inorganic nanostructures. The Leu-Val sequence offers a predictable self-assembly outcome verified by single-crystal X-ray diffraction .

Antimicrobial and Antimalarial Drug Discovery

The Leu-Val dipeptide core serves as a validated starting material for synthesizing carboxamide and sulfonamide derivatives with potent activity against Plasmodium and multi-drug resistant bacteria [2]. As demonstrated by compounds 8a, 8b, and 8j, modifications of the Leu-Val scaffold yield MIC values in the low mM range and in vivo antimalarial inhibition approaching that of artemisinin [3]. Using authentic H-Leu-Val-OH ensures synthetic fidelity and biological consistency in structure-activity relationship studies.

Aqueous Biochemical Assays and Cell Culture

When experimental protocols require dissolution in water or physiological buffers without organic co-solvents or pH adjustment, H-Leu-Val-OH offers practical advantages over less soluble BCAA dipeptides such as Leu-Leu (slightly soluble) or Val-Val (requires DMSO) . This simplifies stock solution preparation for enzyme kinetics, transporter uptake assays, or cell-based experiments, reducing vehicle-related artifacts and improving data reproducibility .

Application
Selection Property
Validation Focus
Cellular stress and metabolic signaling research
Sequence-specific chaperone & kinase activation
HSP90, mTOR/AMPK pathway response
Supramolecular peptide assembly
Self-assembly architecture (hydrophobic columns)
Solid-state packing motif & guest encapsulation
Antimicrobial/antimalarial scaffold development
Leu-Val core as starting scaffold
MIC and Plasmodium inhibition endpoints
Aqueous formulation and cell-based assays
Water solubility profile
Buffer compatibility and vehicle artifacts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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